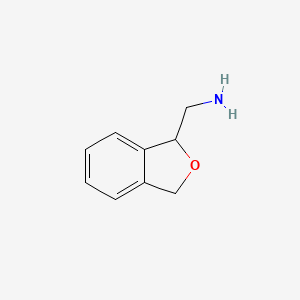
2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an iodine-substituted pyrazole ring, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring followed by the introduction of the iodine substituent. The cyclopropyl group is then added, and the final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine substituent or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide variety of derivatives with different substituents on the pyrazole ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing pyrazole rings.
Biology: It may be used in the study of enzyme inhibition, as the pyrazole ring is a common motif in many enzyme inhibitors.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole-containing drugs have shown efficacy.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target protein. This can lead to changes in cellular pathways and ultimately affect biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1H-pyrazole-4-carboxamide
- 3-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- 5-(4-iodophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
What sets 2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide apart from these similar compounds is the presence of the cyclopropyl group and the specific substitution pattern on the pyrazole ring. These structural features can confer unique chemical and biological properties, making the compound a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H13IN4O |
|---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
2-amino-2-cyclopropyl-3-(4-iodopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H13IN4O/c10-7-3-13-14(4-7)5-9(12,8(11)15)6-1-2-6/h3-4,6H,1-2,5,12H2,(H2,11,15) |
InChI Key |
VGQJGQMBRGETME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CN2C=C(C=N2)I)(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


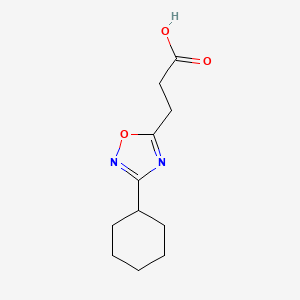

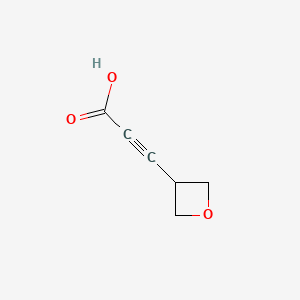

![5'-(Tert-butyl)-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13639565.png)
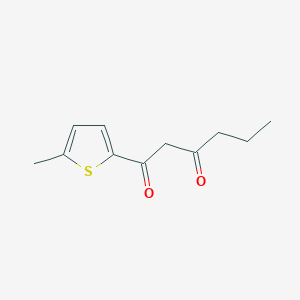

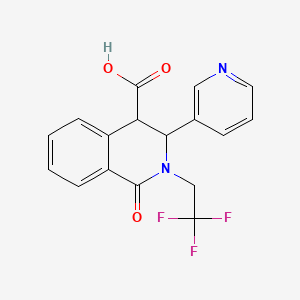
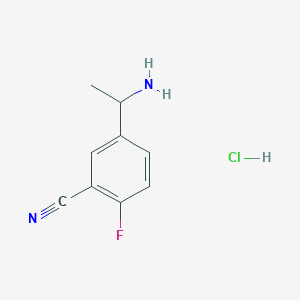
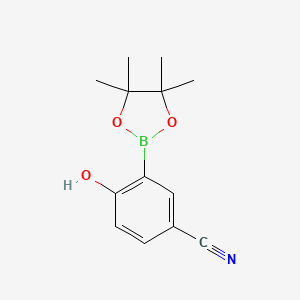
![(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13639605.png)
![(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13639610.png)
